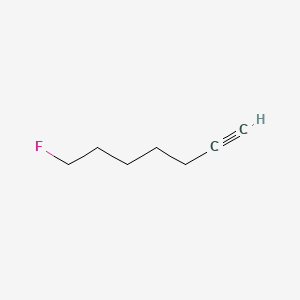
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene typically involves the halogenation of a fluorinated benzene derivative. One common method includes the iodination of 1,2-difluoro-4-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .
科学的研究の応用
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and liquid crystals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activity.
作用機序
The mechanism of action of 1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene in chemical reactions involves the activation of the iodine atom, which can be readily substituted or coupled with other molecules. The presence of electron-withdrawing fluorine and trifluoromethoxy groups influences the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways .
類似化合物との比較
Similar Compounds
- 1,2-Difluoro-4-iodobenzene
- 1,3-Difluoro-4-iodobenzene
- 4-(Trifluoromethoxy)iodobenzene
Uniqueness
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups on the benzene ring. This specific arrangement imparts distinct electronic properties and reactivity patterns, making it particularly valuable in specialized synthetic applications .
特性
分子式 |
C7H2F5IO |
|---|---|
分子量 |
323.99 g/mol |
IUPAC名 |
1,2-difluoro-3-iodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(6(13)5(3)9)14-7(10,11)12/h1-2H |
InChIキー |
OKSAFDKSLKYAFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)I)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)
![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)



![17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)




![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)


